molecular formula C11H21N3 B15308860 2-(1-Isopropyl-3,5-dimethyl-1h-pyrazol-4-yl)-N-methylethan-1-amine

2-(1-Isopropyl-3,5-dimethyl-1h-pyrazol-4-yl)-N-methylethan-1-amine

Katalognummer: B15308860
Molekulargewicht: 195.30 g/mol
InChI-Schlüssel: JHQBEXXZHDJQHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethan-1-amine is a chemical compound with a complex structure that includes a pyrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethan-1-amine typically involves the reaction of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to proceed efficiently .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional steps such as purification through crystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Wissenschaftliche Forschungsanwendungen

2-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which 2-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethan-1-amine exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may modulate certain signaling pathways involved in inflammation and microbial growth .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets 2-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethan-1-amine apart is its specific combination of functional groups, which may confer unique chemical and biological properties.

Eigenschaften

Molekularformel

C11H21N3

Molekulargewicht

195.30 g/mol

IUPAC-Name

2-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)-N-methylethanamine

InChI

InChI=1S/C11H21N3/c1-8(2)14-10(4)11(6-7-12-5)9(3)13-14/h8,12H,6-7H2,1-5H3

InChI-Schlüssel

JHQBEXXZHDJQHN-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=NN1C(C)C)C)CCNC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.